4-(3-Fluoropyridin-4-yl)piperidine-4-carbonitrile
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Overview
Description
4-(3-Fluoropyridin-4-yl)piperidine-4-carbonitrile is a heterocyclic compound with a molecular weight of 205.23 g/mol . This compound features a unique structure that includes a fluoropyridine ring and a piperidine ring, making it a valuable entity in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoropyridin-4-yl)piperidine-4-carbonitrile typically involves the reaction of 3-fluoropyridine with piperidine derivatives under controlled conditions . The process may include steps such as nucleophilic substitution and cyclization reactions. Specific reagents and catalysts are employed to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound often utilizes advanced techniques such as continuous flow synthesis and high-throughput screening to optimize reaction conditions and scale up the production . These methods ensure consistent quality and efficiency in producing large quantities of this compound for commercial use .
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoropyridin-4-yl)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluoropyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield fluoropyridine oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
4-(3-Fluoropyridin-4-yl)piperidine-4-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Fluoropyridin-4-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The fluoropyridine ring can engage in various binding interactions, influencing biological activity and chemical reactivity . The piperidine ring contributes to the compound’s stability and overall efficacy in different applications .
Comparison with Similar Compounds
Similar Compounds
3,4-Difluoropyridine: Similar in structure but with two fluorine atoms on the pyridine ring.
2,5-Difluoropyridine: Another fluorinated pyridine derivative with different substitution patterns.
Pyrazolo[1,5-a]pyrimidines: A different class of fluorinated heterocycles with unique photophysical properties.
Uniqueness
4-(3-Fluoropyridin-4-yl)piperidine-4-carbonitrile stands out due to its specific combination of a fluoropyridine ring and a piperidine ring, offering distinct chemical and biological properties . This uniqueness makes it a valuable compound for diverse applications in research and industry .
Properties
IUPAC Name |
4-(3-fluoropyridin-4-yl)piperidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c12-10-7-15-4-1-9(10)11(8-13)2-5-14-6-3-11/h1,4,7,14H,2-3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGZTTPQGCZMPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C#N)C2=C(C=NC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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